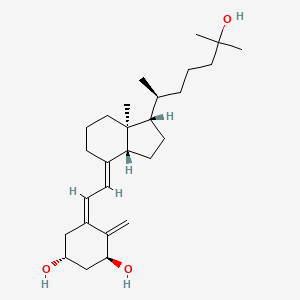

Decanoic acid, ester with 1,2,3-propanetriol octanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Decanoic acid, when combined with ethanol and low pH conditions, exhibits toxicity towards yeast, specifically Saccharomyces cerevisiae. This toxicity leads to the activation of various resistance mechanisms in yeast, involving key genes in oxidative stress responses and beta-oxidation pathways.Applications De Recherche Scientifique

Cosmetic and Skincare Products

Due to its emollient properties, Decanoic acid, ester with 1,2,3-propanetriol octanoate is used in cosmetic formulations. It helps to soften skin and is used in products like moisturizers and conditioners, where it also acts as a viscosity increasing agent .

Food Industry Applications

This compound is utilized as a food additive for its anti-microbial properties, which help preserve food by preventing spoilage from bacteria, yeast, and mold. It’s also used to enhance flavors and as a part of food packaging materials to extend shelf life .

Pharmaceutical Applications

In pharmaceuticals, it serves as an excipient, helping to stabilize and enhance the delivery of active ingredients in medications. It’s also researched for its potential in controlled drug release systems .

Safety and Hazards

Mécanisme D'action

Target of Action

Decanoic acid, ester with 1,2,3-propanetriol octanoate, also known as Glycerides, mixed decanoyl and octanoyl , is a type of triglyceride. Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat. They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver . The primary targets of this compound are therefore the fat cells (adipocytes) and the liver.

Mode of Action

Lipolysis is the breakdown of triglycerides into glycerol and free fatty acids, which can then be used by the body for energy .

Biochemical Pathways

The main biochemical pathway involved in the metabolism of Decanoic acid, ester with 1,2,3-propanetriol octanoate is likely to be the lipolysis pathway. In this pathway, the triglyceride is broken down into glycerol and free fatty acids, which can then enter the citric acid cycle (also known as the Krebs cycle or TCA cycle) to be oxidized for energy .

Pharmacokinetics

As a type of triglyceride, it can be inferred that it is absorbed in the intestines, transported in the bloodstream, and stored in adipose tissue until needed for energy .

Result of Action

The result of the action of Decanoic acid, ester with 1,2,3-propanetriol octanoate is the provision of energy for the body. When the triglyceride is broken down through lipolysis, the resulting glycerol and free fatty acids can be oxidized in the citric acid cycle to produce ATP, the body’s main energy currency .

Action Environment

The action of Decanoic acid, ester with 1,2,3-propanetriol octanoate is influenced by various environmental factors. For instance, the rate of lipolysis can be affected by factors such as diet, exercise, and hormonal regulation . Furthermore, it is noted that this compound forms an occlusive barrier, making it an ideal choice for moisturizers , indicating that its efficacy and stability may also be influenced by environmental factors such as temperature and humidity.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Decanoic acid, ester with 1,2,3-propanetriol octanoate involves esterification of Decanoic acid with 1,2,3-propanetriol octanoate in the presence of a catalyst.", "Starting Materials": [ "Decanoic acid", "1,2,3-propanetriol octanoate", "Catalyst" ], "Reaction": [ "Add Decanoic acid and 1,2,3-propanetriol octanoate to a reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of about 150-180°C", "Maintain the temperature for about 4-6 hours while stirring the mixture", "Cool the reaction mixture and extract the ester using a suitable solvent", "Purify the ester by distillation or column chromatography" ] } | |

Numéro CAS |

65381-09-1 |

Nom du produit |

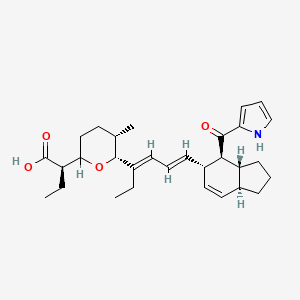

Decanoic acid, ester with 1,2,3-propanetriol octanoate |

Formule moléculaire |

C21H40O5 |

Poids moléculaire |

408.6 g/mol |

Nom IUPAC |

(1-hydroxy-3-octanoyloxypropan-2-yl) decanoate |

InChI |

InChI=1S/C21H40O5/c1-3-5-7-9-10-12-14-16-21(24)26-19(17-22)18-25-20(23)15-13-11-8-6-4-2/h19,22H,3-18H2,1-2H3 |

Clé InChI |

YOYOQXRPUDEPAK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC |

SMILES canonique |

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)O)O |

Apparence |

Solid powder |

Autres numéros CAS |

85409-09-2 65381-09-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Caprylic/capric triglyceride; Caprylic acid, capric acid triglyceride; Glycerol octanoate decanoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.